Cas no 2172601-70-4 (ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate)

ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate
- EN300-1623237
- 2172601-70-4
- ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate
-
- インチ: 1S/C13H20O4/c1-4-16-11(15)10-9(14)7-17-13(10)6-5-12(2,3)8-13/h10H,4-8H2,1-3H3
- InChIKey: NUECHRSUAJZUMP-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C(=O)OCC)C21CCC(C)(C)C2)=O
計算された属性
- せいみつぶんしりょう: 240.13615911g/mol
- どういたいしつりょう: 240.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 52.6Ų
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623237-0.5g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 0.5g |
$1563.0 | 2023-06-04 | ||
Enamine | EN300-1623237-0.25g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 0.25g |
$1498.0 | 2023-06-04 | ||
Enamine | EN300-1623237-500mg |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1623237-50mg |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1623237-5000mg |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1623237-0.05g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 0.05g |
$1368.0 | 2023-06-04 | ||
Enamine | EN300-1623237-0.1g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 0.1g |
$1433.0 | 2023-06-04 | ||
Enamine | EN300-1623237-5.0g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 5g |
$4722.0 | 2023-06-04 | ||
Enamine | EN300-1623237-10.0g |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1623237-250mg |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate |
2172601-70-4 | 250mg |
$1104.0 | 2023-09-22 |
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylateに関する追加情報
Ethyl 7,7-Dimethyl-3-Oxo-1-Oxaspiro[4.4]Nonane-4-Carboxylate: A Comprehensive Overview
Ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate, with the CAS number 2172601-70-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its spirocyclic structure, which consists of two fused rings sharing a single atom—a characteristic that imparts distinctive chemical and physical properties. The spiro system in this molecule is particularly interesting due to its potential applications in drug design and advanced materials.
The molecular structure of ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate features a carboxylic ester group at the 4-position of the spiro ring system. This functional group plays a crucial role in determining the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such ester groups in enhancing the bioavailability of pharmaceutical compounds, making this molecule a promising candidate for drug delivery systems.
One of the most intriguing aspects of this compound is its spirocyclic architecture, which has been extensively studied for its potential in creating novel materials with tailored mechanical and thermal properties. Researchers have explored the use of spirocyclic compounds in the development of high-performance polymers and elastomers, where their unique molecular geometry can contribute to improved flexibility and durability.
Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate. Traditionally, such spirocyclic compounds were challenging to synthesize due to their complex ring systems. However, modern techniques, including microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly streamlined the production process. These methods not only enhance yield but also reduce reaction times, making large-scale production more feasible.
The carboxylic ester group present in this compound also contributes to its versatility in various chemical reactions. For instance, it can undergo hydrolysis under specific conditions to yield the corresponding carboxylic acid or other derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the construction of bioactive molecules.
In terms of applications, ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate has shown potential in the field of drug delivery systems. Its spirocyclic structure allows for controlled release mechanisms when incorporated into polymer matrices or nanoparticles. Additionally, its ability to form stable complexes with certain drugs enhances its utility as a carrier molecule in targeted therapy.
Recent research has also explored the use of this compound in biodegradable materials. The ester functionality within its structure facilitates enzymatic degradation, making it an eco-friendly alternative to traditional plastics. This property aligns with current trends toward sustainable chemistry and green manufacturing processes.
The study of ethyl 7,7-dimethyl-3-oxo-1 oxaspiro[4.4]nonane 4 carboxylate continues to evolve as scientists uncover new synthetic pathways and applications. Its unique combination of structural features and functional groups positions it as a key player in advancing both academic research and industrial applications.
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